molecular formula C12H15N3O3S4 B2776876 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2415492-32-7

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2776876
CAS RN: 2415492-32-7
M. Wt: 377.51
InChI Key: YACYUBBORRHXKD-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide, also known as HDTMA-BT, is a novel fluorescent probe that has been widely used in scientific research. This compound is a member of the benzothiadiazole family and has a unique structure that makes it highly sensitive to changes in the environment. In

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is based on its unique structure. The compound has a benzothiadiazole core that is highly fluorescent. The addition of a hydroxy group and a dithiepane moiety to the core makes the compound highly sensitive to changes in the environment. When this compound interacts with a target molecule or material, the fluorescent properties of the compound change. This change in fluorescence can be used to measure the interaction between this compound and the target molecule or material.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. This compound is used as a tool for scientific research and is not intended for use in humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is its high sensitivity to changes in the environment. This makes it an excellent tool for studying the interactions between molecules and materials. This compound is also highly stable and can be used in a wide range of experimental conditions. However, one limitation of this compound is its relatively low quantum yield, which can make it difficult to detect in low concentrations.

Future Directions

There are many potential future directions for the use of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One area of interest is the development of new materials that can be used as sensors for specific molecules or materials. This compound could be used as a tool for studying the properties of these materials. Another area of interest is the development of new fluorescent probes that are based on the structure of this compound. These probes could be used to study a wide range of biological and chemical processes. Finally, this compound could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a multi-step process that involves the reaction of several chemicals. The first step is the synthesis of 6-hydroxy-1,4-dithiepane-6-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminobenzothiazole-4-sulfonamide to form this compound. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been widely used as a fluorescent probe in scientific research. This compound has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling. This compound is also used to study the properties of various materials, including polymers, nanoparticles, and surfaces. The unique fluorescence properties of this compound make it an excellent tool for studying the interactions between molecules and materials.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S4/c16-12(7-19-4-5-20-8-12)6-13-22(17,18)10-3-1-2-9-11(10)15-21-14-9/h1-3,13,16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYUBBORRHXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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